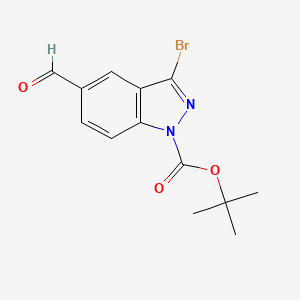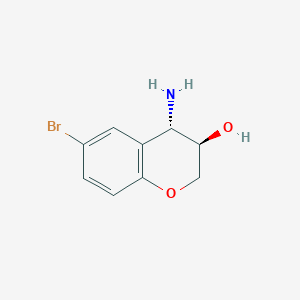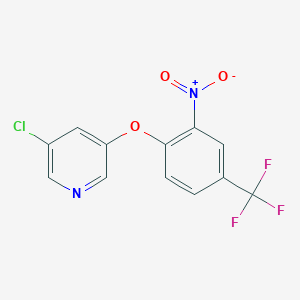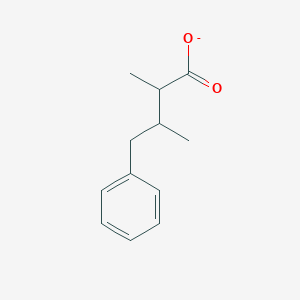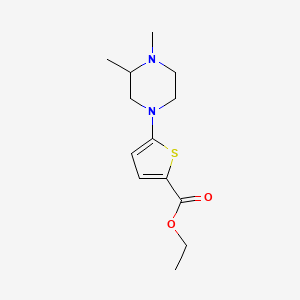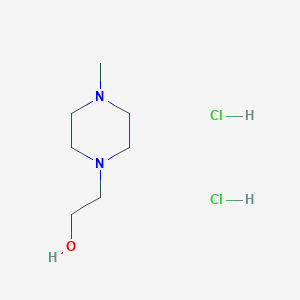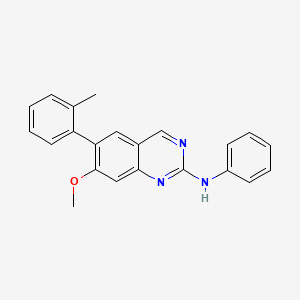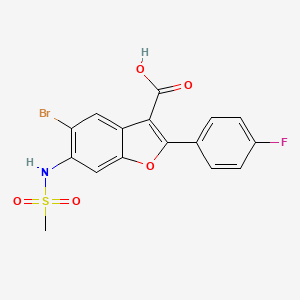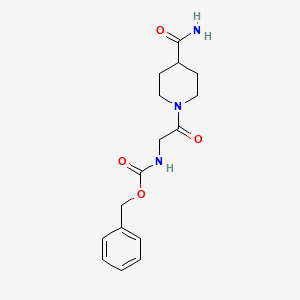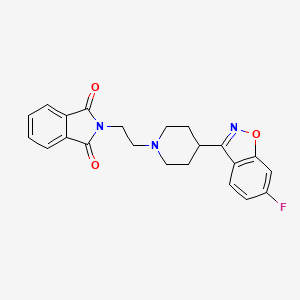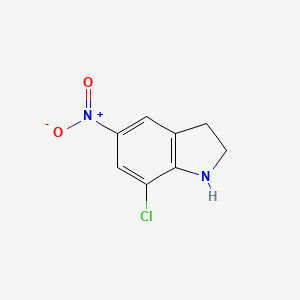![molecular formula C14H17NO3 B8628120 2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid CAS No. 257632-90-9](/img/structure/B8628120.png)
2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid
Descripción general
Descripción
2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzoxazole ring substituted with a 2,2-dimethylpropyl group and an acetic acid moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid typically involves the formation of the benzoxazole ring followed by the introduction of the 2,2-dimethylpropyl group and the acetic acid moiety. One common method includes the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the desired product in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The benzoxazole ring and the acetic acid moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound could be used in the production of specialty chemicals, polymers, or other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzoxazole ring and the acetic acid moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- **2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]amine
- **2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]ethanol
- **2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]propanoic acid
Uniqueness
Compared to these similar compounds, 2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid is unique due to the presence of the acetic acid moiety, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
257632-90-9 |
|---|---|
Fórmula molecular |
C14H17NO3 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
2-[2-(2,2-dimethylpropyl)-1,3-benzoxazol-5-yl]acetic acid |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)8-12-15-10-6-9(7-13(16)17)4-5-11(10)18-12/h4-6H,7-8H2,1-3H3,(H,16,17) |
Clave InChI |
FVELXHDVMUGUSC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC1=NC2=C(O1)C=CC(=C2)CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
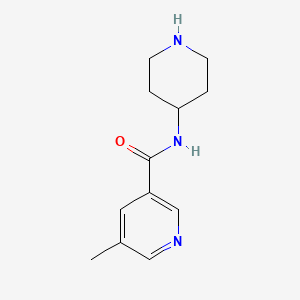
![4-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)benzoic acid](/img/structure/B8628050.png)
![3-(Thiazolo[4,5-c]pyridin-2-yl)benzenamine](/img/structure/B8628064.png)
